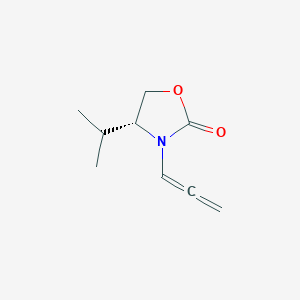

(4R)-4-(1-methylethyl)-3-(1,2-propadienyl)-2-Oxazolidinone

CAS No.: 357426-83-6

Cat. No.: VC3940553

Molecular Formula: C9H13NO2

Molecular Weight: 167.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 357426-83-6 |

|---|---|

| Molecular Formula | C9H13NO2 |

| Molecular Weight | 167.2 g/mol |

| Standard InChI | InChI=1S/C9H13NO2/c1-4-5-10-8(7(2)3)6-12-9(10)11/h5,7-8H,1,6H2,2-3H3/t8-/m0/s1 |

| Standard InChI Key | URQNYEMNBPCVPF-QMMMGPOBSA-N |

| Isomeric SMILES | CC(C)[C@@H]1COC(=O)N1C=C=C |

| SMILES | CC(C)C1COC(=O)N1C=C=C |

| Canonical SMILES | CC(C)C1COC(=O)N1C=C=C |

Introduction

(4R)-4-(1-methylethyl)-3-(1,2-propadienyl)-2-Oxazolidinone is a synthetic organic compound with a specific stereochemistry, indicated by the "(4R)" designation. It belongs to the oxazolidinone class, which is commonly used in organic synthesis due to its versatility and reactivity. This compound is particularly noted for its unique structure, featuring an isopropyl group and a propadienyl group attached to the oxazolidinone ring.

Synthesis and Applications

While specific synthesis methods for (4R)-4-(1-methylethyl)-3-(1,2-propadienyl)-2-Oxazolidinone are not widely detailed in available literature, compounds of this class are generally synthesized through reactions involving chiral auxiliaries or asymmetric synthesis techniques. The presence of the propadienyl group suggests potential applications in reactions involving allenes, such as cycloadditions or other transformations that exploit the reactivity of allenes.

Applications in Organic Synthesis:

-

Building Blocks: Oxazolidinones are often used as chiral auxiliaries or building blocks in the synthesis of complex molecules.

-

Reactivity of Allenes: The propadienyl group can participate in various reactions, including cycloadditions, which are useful for constructing complex ring systems.

Safety Considerations:

-

Protective Equipment: Gloves, goggles, and lab coats should be worn when handling this compound.

-

Storage Conditions: Store in a cool, dry place away from incompatible substances.

Research Findings and Future Directions

Research on compounds like (4R)-4-(1-methylethyl)-3-(1,2-propadienyl)-2-Oxazolidinone is ongoing, with a focus on exploiting their reactivity in organic synthesis. The unique combination of functional groups in this compound makes it an interesting candidate for further study, particularly in the context of developing new synthetic methodologies.

Future Research Directions:

-

Exploring Reactivity: Investigating the compound's reactivity in various organic reactions, such as cycloadditions or cross-coupling reactions.

-

Synthetic Applications: Developing efficient synthesis protocols for this and related compounds, and exploring their use in the synthesis of complex molecules.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume